benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Overview
Description
Benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, synthesis methods, and case studies.
- Molecular Formula : C21H22N2O3
- Molar Mass : 350.41 g/mol
- CAS Number : 1330763-54-6
The compound features a spiro structure that combines isoquinoline and piperidine moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A-549 (lung cancer), P-388 (leukemia), HL-60 (promyelocytic leukemia).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
These results suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell growth and survival. Specifically, it is hypothesized that the compound may act on the P2X7 receptor, a known target in cancer therapy. Activation of this receptor has been linked to various cellular processes including apoptosis and inflammation .
Synthesis Methods
The synthesis of this compound has been explored in several studies. A common method involves:
- Starting Materials : Isoquinoline derivatives and piperidine precursors.
- Reaction Conditions : The reaction is typically carried out under reflux conditions in solvents like ethanol or methanol.
- Yield : Yields can vary but are often reported between 55% to 70% depending on the specific synthetic route employed .
Study on Antiviral Activity
In a study focusing on antiviral properties, this compound was evaluated for its efficacy against viral infections. The results indicated that the compound exhibited significant antiviral activity against H1N1 influenza virus in MDCK cells with an IC50 value of approximately 15 µM .
Neuroprotective Effects
Another area of research has investigated the neuroprotective effects of this compound. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
benzyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-17-8-4-5-9-18(17)21(15-22-19)10-12-23(13-11-21)20(25)26-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLLZLPDTVNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115145 | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-54-6 | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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